molecular formula C24H27F2N7O B10972651 5-cyclopropyl-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

5-cyclopropyl-N-{1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-yl}-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

Cat. No.: B10972651
M. Wt: 467.5 g/mol
InChI Key: KZKOSMTWQRAZIS-UHFFFAOYSA-N
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Description

5-CYCLOPROPYL-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE: is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of the difluoromethyl group in the compound enhances its biological activity, metabolic stability, lipophilicity, and binding affinity to receptors .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-CYCLOPROPYL-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. The reaction is typically carried out in acetic acid to form 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives are predominantly formed in trifluoroacetic acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including:

    Oxidation: The difluoromethyl group can be oxidized under specific conditions.

    Reduction: The benzimidazole ring can undergo reduction reactions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the difluoromethyl group can lead to the formation of difluoromethyl ketones, while reduction of the benzimidazole ring can yield benzimidazole derivatives.

Mechanism of Action

The exact mechanism of action of 5-CYCLOPROPYL-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-7-(DIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways involved in cell proliferation and survival. The difluoromethyl group enhances the compound’s binding affinity to receptors, thereby increasing its biological activity .

Properties

Molecular Formula

C24H27F2N7O

Molecular Weight

467.5 g/mol

IUPAC Name

5-cyclopropyl-N-[1-[2-(diethylamino)ethyl]benzimidazol-2-yl]-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

InChI

InChI=1S/C24H27F2N7O/c1-3-31(4-2)11-12-32-19-8-6-5-7-17(19)29-24(32)30-23(34)16-14-27-33-20(21(25)26)13-18(15-9-10-15)28-22(16)33/h5-8,13-15,21H,3-4,9-12H2,1-2H3,(H,29,30,34)

InChI Key

KZKOSMTWQRAZIS-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NC(=O)C3=C4N=C(C=C(N4N=C3)C(F)F)C5CC5

Origin of Product

United States

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